molecular formula C22H18O10 B1671482 (-)-Epicatechin gallate CAS No. 1257-08-5

(-)-Epicatechin gallate

Cat. No. B1671482
CAS RN: 1257-08-5
M. Wt: 442.4 g/mol
InChI Key: LSHVYAFMTMFKBA-TZIWHRDSSA-N
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Description

(-)-Epicatechin gallate (ECG) is a polyphenolic compound found in green tea, which has been studied for its potential health-promoting properties. ECG has been found to possess antioxidant, anti-inflammatory, and anti-proliferative activities, and has been studied for its potential applications in a variety of diseases and conditions.

Scientific research applications

Molecular Mechanisms and Therapeutic Effects

(−)-Epicatechin gallate has been identified as a potent polyphenol with significant biological effects across different diseases, including cardiovascular disease, cancer, stroke, neurodegenerative diseases, and diabetes. Its therapeutic potential is attributed to its antioxidant properties and ability to modulate cell signaling pathways, such as the MAP kinase pathway, which plays a crucial role in cell proliferation and is often associated with malignancies. This makes (−)-Epicatechin gallate a promising agent for disease prevention and as an adjunct in chemotherapy and radiation therapy to improve outcomes (Shay et al., 2015).

Anticancer Properties

(−)-Epicatechin gallate has demonstrated anticancer properties through its ability to cause oxidative degradation of cellular DNA, a process that is enhanced in the presence of transition metal ions such as copper. This action supports the hypothesis that plant-derived polyphenols, including (−)-Epicatechin gallate, exert a prooxidant activity, contributing to their documented anticancer effects (Farhan et al., 2016).

Neuroprotective Effects

Research has shown that (−)-Epicatechin gallate encapsulated by bovine milk-derived exosomes enhances neuroprotective effects against Parkinson's disease through antiapoptosis and antimitophagy mechanisms. This innovative delivery system demonstrates enhanced neuroprotective effects compared to free (−)-Epicatechin gallate, highlighting its potential in treating neurodegenerative diseases (Luo et al., 2021).

Role in Aging and Muscle Health

Dietary supplementation with (−)-Epicatechin has been found to improve survival and delay skeletal muscle degeneration in aged mice. This suggests that (−)-Epicatechin, and by extension, its gallate derivative, could have significant antiaging effects, including increasing survival rates and attenuating aging-related deterioration of skeletal muscles (Si et al., 2018).

properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYAFMTMFKBA-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925231
Record name Epicatechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Epicatechin 3-O-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(-)-Epicatechin gallate

CAS RN

1257-08-5
Record name Epicatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (-)-Epicatechin-3-O-gallate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicatechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
Source European Chemicals Agency (ECHA)
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Record name EPICATECHIN GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92587OVD8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Epicatechin 3-O-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257 - 258 °C
Record name (-)-Epicatechin 3-O-gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,100
Citations
J Terao, M Piskula, Q Yao - Archives of biochemistry and biophysics, 1994 - Elsevier
… Antioxidative effect of (-)-epicatechin, (–)-epicatechin gallate, and quercetin was examined … were mixed in the liposomes, epicatechin and epicatechin gallate disappeared in favor of o-…
Number of citations: 795 www.sciencedirect.com
T Kohri, M Suzuki, F Nanjo - Journal of Agricultural and Food …, 2003 - ACS Publications
… However, the metabolic fate of (−)-epicatechin gallate, one of the major tea catechins, still remains to be clarified. We describe here identification of (−)-epicatechin gallate metabolites in …
Number of citations: 105 pubs.acs.org
K Kondo, M Kurihara, N Miyata, T Suzuki… - Free Radical Biology and …, 1999 - Elsevier
The scavenging effects of (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG) on peroxyl radicals and their mechanisms were studied by investigating the products …
Number of citations: 220 www.sciencedirect.com
I Ikeda, M Kobayashi, T Hamada, K Tsuda… - Journal of Agricultural …, 2003 - ACS Publications
It has been known that tea catechins, (−)-epicatechin (1), (−)-epigallocatechin (2), (−)-epicatechin gallate (3), and (−)-epigallocatechin gallate (4) are epimerized to(−)-catechin (5), (−)-…
Number of citations: 196 pubs.acs.org
C Kürbitz, D Heise, T Redmer, F Goumas, A Arlt… - Cancer …, 2011 - Wiley Online Library
… (PDAC) cells PancTu‐I, Panc1, Panc89 and BxPC3 in comparison with the effects of two minor components of green tea catechins, catechin gallate (CG) and epicatechin gallate (ECG). …
Number of citations: 107 onlinelibrary.wiley.com
KS Ghosh, BK Sahoo, D Jana, S Dasgupta - Journal of Inorganic …, 2008 - Elsevier
The interaction of copper complexes of (−)-epicatechin gallate (ECG) and (−)-epigallocatechin gallate (EGCG) with calf thymus DNA (ct-DNA) was investigated by UV–visible (UV–Vis), …
Number of citations: 109 www.sciencedirect.com
SJ Baek, JS Kim, FR Jackson, TE Eling… - …, 2004 - academic.oup.com
There is persuasive epidemiological and experimental evidence that dietary polyphenolic plant-derived compounds have anticancer activity. Many laboratories, including ours, have …
Number of citations: 203 academic.oup.com
H Babich, ME Krupka, HA Nissim, HL Zuckerbraun - Toxicology in vitro, 2005 - Elsevier
… This study evaluated the biologic activity of epicatechin gallate (ECG), a polyphenol in tea, to carcinoma HSC-2 cells and normal HGF-2 fibroblasts cells from the human oral cavity. The …
Number of citations: 163 www.sciencedirect.com
S Shah, PD Stapleton, PW Taylor - Letters in applied …, 2008 - academic.oup.com
Aim: (−)‐Epicatechin gallate (ECg) modifies the morphology, cell wall architecture and β‐lactam antibiotic susceptibility of Staphylococcus aureus. As these effects result primarily from …
Number of citations: 100 academic.oup.com
L Cui, Y Liu, T Liu, Y Yuan, T Yue, R Cai… - Journal of food …, 2017 - Wiley Online Library
… analysis of the extracts showed that the addition of β‐CD to the extracting agent had a selective effect on the extraction of epigallocatechin gallate (EGCG) and epicatechin gallate (ECG)…
Number of citations: 38 ift.onlinelibrary.wiley.com

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